Cas no 883501-73-3 (Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate)
Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazolepropanoic acid, 2-amino-, methyl ester
- 5-Thiazolepropanoic acid, 2-amino-, methyl ester(WS201706)
- methyl 3-(2-amino-1,3-thiazol-5-yl)propanoate
- Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate
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- MDL: MFCD06245783
- Inchi: 1S/C7H10N2O2S/c1-11-6(10)3-2-5-4-9-7(8)12-5/h4H,2-3H2,1H3,(H2,8,9)
- InChI Key: WNQIAVUGWQSTCB-UHFFFAOYSA-N
- SMILES: S1C(CCC(OC)=O)=CN=C1N
Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M292991-100mg |
Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate |
883501-73-3 | 100mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M292991-500mg |
Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate |
883501-73-3 | 500mg |
$ 525.00 | 2022-06-04 | ||
| TRC | M292991-1g |
Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate |
883501-73-3 | 1g |
$ 795.00 | 2022-06-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130631-100mg |
Methyl 3-(2-aminothiazol-5-yl)propanoate |
883501-73-3 | 95% | 100mg |
¥2847.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130631-250mg |
Methyl 3-(2-aminothiazol-5-yl)propanoate |
883501-73-3 | 95% | 250mg |
¥4738.00 | 2024-04-27 | |
| A2B Chem LLC | AV18362-250mg |
Methyl 3-(2-aminothiazol-5-yl)propanoate |
883501-73-3 | 95% | 250mg |
$706.00 | 2024-04-19 | |
| A2B Chem LLC | AV18362-1g |
Methyl 3-(2-aminothiazol-5-yl)propanoate |
883501-73-3 | 95% | 1g |
$1761.00 | 2024-04-19 | |
| A2B Chem LLC | AV18362-1mg |
Methyl 3-(2-aminothiazol-5-yl)propanoate |
883501-73-3 | 1mg |
$73.00 | 2023-12-29 | ||
| A2B Chem LLC | AV18362-2mg |
Methyl 3-(2-aminothiazol-5-yl)propanoate |
883501-73-3 | 2mg |
$86.00 | 2023-12-29 | ||
| A2B Chem LLC | AV18362-3mg |
Methyl 3-(2-aminothiazol-5-yl)propanoate |
883501-73-3 | 3mg |
$105.00 | 2023-12-29 |
Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate
Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate: An Overview of CAS No. 883501-73-3
Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate (CAS No. 883501-73-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as Methyl 2-(2-aminothiazol-5-yl)acrylate, is a derivative of thiazole and exhibits a unique structure that makes it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate consists of a thiazole ring attached to a propionic acid ester. The presence of the amino group on the thiazole ring and the ester functionality imparts specific chemical and biological properties to this compound. These features make it an attractive target for researchers exploring its potential in drug discovery and development.
Recent studies have highlighted the potential of Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The thiazole moiety is known to play a crucial role in modulating inflammatory responses, making it a promising lead for the development of anti-inflammatory drugs.
In addition to its anti-inflammatory properties, Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate has also been investigated for its potential as an antimicrobial agent. Studies have demonstrated that this compound can effectively inhibit the growth of several bacterial strains, including those resistant to conventional antibiotics. This finding is particularly significant given the growing global concern over antibiotic resistance.
The pharmacokinetic profile of Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate has also been studied extensively. Research indicates that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its potential use as an oral therapeutic agent. Its stability under physiological conditions and low toxicity profile further enhance its suitability for pharmaceutical applications.
In the realm of drug delivery systems, Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate has been explored for its ability to enhance the bioavailability and efficacy of other drugs. For example, studies have shown that when co-administered with certain antiviral agents, this compound can significantly improve their therapeutic outcomes by enhancing their cellular uptake and reducing their degradation.
The synthetic route to produce Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate is well-documented in the literature. Typically, it involves the reaction of 2-aminothiazole with methyl acrylate or a similar reagent under controlled conditions. The optimization of this synthetic process is crucial for large-scale production and commercialization of the compound.
Furthermore, computational methods have been employed to predict the biological activity and potential side effects of Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate. Molecular docking studies have provided insights into its binding interactions with specific protein targets, which can guide further optimization efforts to enhance its therapeutic efficacy while minimizing adverse effects.
In conclusion, Methyl 3-(2-Amino-1,3-thiazol-5-yl)propanoate (CAS No. 883501-73-3) is a versatile compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it a valuable candidate for the development of novel therapeutic agents targeting inflammation, microbial infections, and other diseases. Ongoing research continues to uncover new possibilities for this compound, solidifying its position as an important player in modern drug discovery efforts.
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